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Compound of Interest

Biphenyl-3,3',5,5"-tetracarboxylic
Compound Name: d
aci

cat. No.: B1285383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Biphenyl-3,3',5,5'-tetracarboxylic acid (CisH100s), a key organic linker in the synthesis of
metal-organic frameworks (MOFs) and other advanced materials. This document collates
available Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Biphenyl-3,3',5,5'-
tetracarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H and 3C NMR Spectroscopic Data
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Chemical Shift (5) in

Nucleus Solvent Description
ppm
Broad singlet, 4H
1H DMSO-ds 13.48 (Carboxylic acid
protons)
Triplet, J = 1.5 Hz, 2H
8.53 (Aromatic protons at
C2,C2)
Doublet, J = 1.5 Hz,
8.44 4H (Aromatic protons
at C4, C4', C6, C6")
Carboxylic acid
13C DMSO-de 166.3
carbons
Aromatic carbons (C1,
139.2
C1)
Aromatic carbons (C3,
132.3
C3', C5, C5)
Aromatic carbons (C2,
131.4
C2)
Aromatic carbons (C4,
129.5

C4', C6, C6")

Data sourced from ChemicalBook.[1]

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data
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Relative Intensity

lonization Method m/z Fragment
(%)
Electron lonization
330 100 [M]*
(ED
313 40 [M-OHJ*
285 15 [M-COOH]*
240 5 [M-2COOH]+
Electrospray
329.03 - [M-H]~

lonization (ESI)

El data sourced from ChemicalBook[1]; ESI data from a supporting information document by

the Royal Society of Chemistry.[2]

Infrared (IR) Spectroscopy

While a complete, high-resolution spectrum with full peak assignments is not readily available

in the cited literature, the characteristic absorption bands for a polycarboxylic aromatic acid can

be predicted.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm~?) Vibration Mode Functional Group
3300 - 2400 (broad) O-H stretch Carboxylic Acid

3100 - 3000 C-H stretch Aromatic

1730 - 1700 (strong) C=0 stretch Carboxylic Acid

1600 - 1475 C=C stretch Aromatic Ring

1300 - 1000 C-O stretch Carboxylic Acid

900 - 690 C-H bend Aromatic (out-of-plane)
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of dry Biphenyl-3,3',5,5'-
tetracarboxylic acid and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de). The use of DMSO-de is crucial for dissolving the polar analyte and for observing the
acidic protons of the carboxylic acid groups.

Instrumentation: The *H and 3C NMR spectra are typically recorded on a 300 MHz or 400
MHz NMR spectrometer.[2]

H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Set the spectral width to cover the range of approximately -2 to 16 ppm.

o Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o The residual solvent peak of DMSO-ds at ~2.50 ppm can be used as an internal reference.

13C NMR Acquisition:

[¢]

Acquire the spectrum using a proton-decoupled pulse sequence.

[¢]

Set the spectral width to cover the range of approximately 0 to 200 ppm.

[e]

A larger number of scans will be required compared to *H NMR to obtain a good signal-to-
noise ratio due to the lower natural abundance of 13C.

[e]

The solvent peak of DMSO-ds at ~39.52 ppm can be used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation:
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o KBr Pellet Method: Mix a small amount of the finely ground solid sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a
thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure to ensure good contact between the sample and the
crystal.

 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

o Data Acquisition:

o

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean
ATR crystal.

o

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The data is typically collected over a range of 4000 to 400 cm~1.

The final spectrum is presented as percent transmittance or absorbance versus

o

wavenumber (cm™1).

Mass Spectrometry (MS)

e Sample Preparation:

o Electron lonization (EI): Introduce a small amount of the solid sample directly into the ion
source via a direct insertion probe. The sample is then heated to induce vaporization and

subsequent ionization.

o Electrospray lonization (ESI): Dissolve a small amount of the sample in a suitable solvent
(e.g., a mixture of methanol and water). The solution is then infused into the ESI source
via a syringe pump.

e Instrumentation: A mass spectrometer equipped with either an EIl or ESI source is used. This
can be a standalone mass spectrometer or coupled with a chromatography system (e.g., LC-
MS).
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« Data Acquisition:

o EI-MS: The sample is bombarded with a high-energy electron beam, causing ionization
and fragmentation. The resulting ions are separated based on their mass-to-charge ratio

(m/2).

o ESI-MS: The sample solution is sprayed through a charged capillary, creating fine
droplets. The solvent evaporates, and the charged analyte molecules are transferred to
the gas phase and analyzed. ESI is a softer ionization technique, often resulting in the
observation of the molecular ion or a quasi-molecular ion (e.g., [M-H]").

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Biphenyl-3,3',5,5'-tetracarboxylic acid.

Start: Purified Solid Sample
of Biphenyl-3,3',5,5'-tetracarboxylic acid

l

Sample Preparation for NMR Sample Preparation for IR Sample Preparation for MS
(Dissolve in DMSO-d6) (KBr Pellet or ATR) (Direct Insertion or Solution)
NMR Data Acquisition IR Data Acquisition MS Data Acquisition
(*H and 13C Spectra) (FT-IR Spectrum) (El and/or ESI)

MS Spectral Analysis

NMR Spectral Analysis IR Spectral Analysis

(Chemical Shifts, Coupling) (Functional Group Identification) (Molecular Weight, Fragmentation)

Data Compilation and
Structure Confirmation
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Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow for Biphenyl-3,3',5,5'-tetracarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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